4-Bromomethcathinone hydrochloride

Descripción

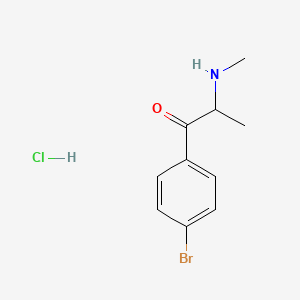

4-Bromomethcathinone hydrochloride (4-BMC HCl), also known as Brephedrone, is a synthetic cathinone derivative belonging to the phenethylamine class. Its chemical name is 1-(4-bromophenyl)-2-(methylamino)-1-propanone monohydrochloride, with the molecular formula C₁₀H₁₃BrClNO and a molecular weight of 278.57 g/mol . Structurally, it features a bromine atom at the para position of the phenyl ring, distinguishing it from other cathinones.

4-BMC HCl is primarily used in forensic and pharmacological research to study its psychoactive properties and metabolism. It acts as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRA), contributing to stimulant and entactogen effects . However, it is explicitly labeled for research purposes only and poses significant health hazards, including toxicity via ingestion, inhalation, or dermal exposure .

Propiedades

IUPAC Name |

1-(4-bromophenyl)-2-(methylamino)propan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO.ClH/c1-7(12-2)10(13)8-3-5-9(11)6-4-8;/h3-7,12H,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYWLEEFTZLMGNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CC=C(C=C1)Br)NC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135333-27-6 | |

| Record name | 4-Bromomethcathinone hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135333276 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-BROMOMETHCATHINONE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A92A031C7I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Bromination of Methcathinone Precursors

The core structure of methcathinone consists of a β-ketoamphetamine scaffold. Introducing a bromine atom at the para position necessitates electrophilic bromination under controlled conditions. In a related synthesis of 4-methyl methcathinone, 2-bromopropionyl chloride reacts with toluene in the presence of anhydrous aluminum chloride to form 2-bromo-4-methylpropiophenone. This Friedel-Crafts acylation highlights the feasibility of using brominated acyl chlorides to functionalize aromatic rings.

For 4-bromomethcathinone, substituting toluene with methcathinone’s phenylacetone precursor could enable analogous bromination. Reaction conditions would require strict temperature control (0–5°C) to minimize side reactions, as demonstrated in diazotization reactions for 4-bromophenylhydrazine hydrochloride.

Industrial-Scale Diazotization and Reduction

Diazotization and reduction sequences, commonly employed in arylhydrazine synthesis, provide a framework for introducing nitrogen-containing functional groups. The preparation of 4-bromophenylhydrazine hydrochloride involves:

Diazotization of 4-Bromoaniline

4-Bromoaniline undergoes diazotization with sodium nitrite in concentrated hydrochloric acid at 0–5°C. This generates a diazonium salt intermediate, which is highly reactive toward reduction. Key parameters include:

Zinc-Based Reduction

The diazonium salt is reduced using zinc powder and hydrochloric acid, yielding 4-bromophenylhydrazine crude product. This method replaces traditional reductants like sodium hyposulfite, offering higher yields (≥38%) and easier impurity removal. Post-reduction, sodium hydroxide adjusts the pH to 10, precipitating the hydrazine derivative.

Purification and Salification Techniques

Crystallization and Activated Carbon Treatment

Crude 4-bromophenylhydrazine is dissolved in water at 60°C, treated with activated carbon for decolorization, and recrystallized at 5°C. This achieves ≥99% purity by high-performance liquid chromatography (HPLC). For this compound, similar aqueous recrystallization with acetone washings could enhance purity.

Hydrochloride Salt Formation

Salification involves dissolving the free base in 37% hydrochloric acid, followed by acetone drip washing to yield the hydrochloride salt. This step ensures optimal crystallinity and removes residual solvents.

Reaction Optimization and Yield Data

The table below summarizes critical parameters from analogous syntheses:

Análisis De Reacciones Químicas

Tipos de reacciones

4-Bromomethcatinona (clorhidrato) sufre varias reacciones químicas, incluyendo:

Oxidación: El compuesto puede oxidarse para formar las cetonas o ácidos carboxílicos correspondientes.

Reducción: Las reacciones de reducción pueden convertir el grupo cetona en un alcohol.

Sustitución: El átomo de bromo puede ser sustituido por otros grupos funcionales mediante reacciones de sustitución nucleofílica

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).

Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio (LiAlH4) o borohidruro de sodio (NaBH4).

Sustitución: Los nucleófilos como metóxido de sodio (NaOCH3) o etóxido de sodio (NaOEt) se pueden utilizar para reacciones de sustitución

Productos principales

Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción puede producir alcoholes .

Aplicaciones Científicas De Investigación

Analytical Reference Material

4-Bromomethcathinone hydrochloride is primarily utilized as an analytical reference material in scientific research. It plays a crucial role in:

- Forensic Chemistry : Used for identifying synthetic cathinones in seized materials, aiding law enforcement in drug-related investigations .

- Toxicology : Helps in the analysis of biological samples for the presence of synthetic drugs, contributing to public health assessments .

Calibration and Validation

In mass spectrometry and other analytical techniques, 4-Bromomethcathinone is employed to calibrate instruments and validate methods. This ensures accuracy in detecting other substances with similar structures, such as other synthetic cathinones .

Chemical Reactions

4-Bromomethcathinone undergoes various chemical reactions, including:

- Oxidation : Can yield ketones or carboxylic acids.

- Reduction : Converts ketones to alcohols.

- Substitution : The bromine atom can be replaced with other functional groups through nucleophilic substitution reactions.

| Reaction Type | Common Reagents | Products |

|---|---|---|

| Oxidation | Potassium permanganate | Ketones, Carboxylic acids |

| Reduction | Lithium aluminum hydride | Alcohols |

| Substitution | Sodium methoxide | Various substituted products |

Case Studies and Findings

Research indicates that 4-Bromomethcathinone exhibits significant neurotoxic properties similar to other synthetic cathinones. Studies have shown correlations between its potency at neurotransmitter transporters and potential abuse liability. For instance, it has been linked to increased locomotor activity in animal models, suggesting stimulant-like effects .

Additionally, it has been detected in capsules seized by law enforcement, emphasizing its relevance in drug trafficking cases . The compound's effects on neurotransmitter levels highlight its potential for both therapeutic applications and abuse.

Mecanismo De Acción

4-Bromomethcatinona (clorhidrato) ejerce sus efectos inhibiendo la recaptación de serotonina y norepinefrina, lo que lleva a un aumento de los niveles de estos neurotransmisores en la hendidura sináptica. Esta acción es similar a la de ciertos antidepresivos. El compuesto se une a los transportadores de serotonina y norepinefrina, bloqueando su función y evitando la reabsorción de estos neurotransmisores en la neurona presináptica .

Comparación Con Compuestos Similares

Comparative Analysis with Similar Cathinones

Structural and Molecular Comparisons

The table below highlights key structural and pharmacological differences between 4-BMC HCl and related compounds:

Key Observations:

- Substituent Effects: Bromine in 4-BMC increases molecular weight and alters pharmacokinetics compared to smaller halogens (e.g., chlorine in 4-CEC) or non-halogen groups (e.g., methyl in 4-MEC). The bromine atom also contributes to a distinct mass spectrometry profile, aiding forensic identification . Fluorine in 3-FMC reduces molecular weight and may enhance blood-brain barrier penetration, increasing potency .

- Pharmacological Profiles: 4-BMC and 3-FMC exhibit broader reuptake inhibition (affecting serotonin, norepinephrine, and dopamine), while Bupropion selectively inhibits norepinephrine and dopamine .

Analytical Detection and Differentiation

4-BMC HCl and related cathinones are identified using gas chromatography-mass spectrometry (GC-MS). Key discriminators include:

Hazard Profiles and Handling Requirements

- 4-BMC HCl : Classified as harmful (H302+H312+H332) with precautions including ventilation, gloves, and avoidance of inhalation .

- 4-MEC HCl : Similar handling requirements but lacks explicit bromine-related toxicity; hazards focus on dermal and respiratory exposure .

- Bupropion HCl : Lower acute toxicity but requires medical supervision due to seizure risks .

Actividad Biológica

4-Bromomethcathinone hydrochloride, commonly referred to as 4-BMC or Brephedrone, is a synthetic cathinone that has garnered attention due to its psychoactive properties. This article explores its biological activity, focusing on its mechanism of action, pharmacokinetics, and effects on neurotransmitter systems.

Target Transporters

4-Bromomethcathinone primarily interacts with the serotonin transporter (SERT) and the norepinephrine transporter (NET) . It acts as a reuptake inhibitor , leading to increased concentrations of serotonin and norepinephrine in the synaptic cleft. This mechanism is crucial for its stimulant effects, which are similar to those of other cathinones and amphetamines .

Biochemical Pathways

The inhibition of SERT and NET by 4-BMC results in enhanced mood, increased alertness, and potential cognitive enhancement. These effects are mediated through various downstream signaling pathways associated with mood regulation and cognitive functions.

Pharmacokinetics

4-Bromomethcathinone is rapidly absorbed and distributed throughout the body following administration. Its pharmacokinetic profile suggests a quick onset of action, likely contributing to its appeal as a recreational drug. The compound's half-life and metabolic pathways remain under investigation but are expected to mirror those of other synthetic cathinones, which typically undergo extensive hepatic metabolism .

Effects on Neurotransmitter Systems

Research indicates that 4-BMC significantly influences neurotransmitter release. At concentrations around 100 µM, it has been shown to induce the release of neurotransmitters via SERT and NET, highlighting its dual action as both a reuptake inhibitor and a releasing agent .

Comparative Analysis with Other Cathinones

The potency of 4-Bromomethcathinone can be compared with other synthetic cathinones. The following table summarizes the relative potencies at various transporters:

| Compound | SERT Inhibition (IC50 nM) | NET Inhibition (IC50 nM) | DAT Inhibition (IC50 nM) |

|---|---|---|---|

| 4-Bromomethcathinone | ~2000 | ~158 | Not extensively studied |

| 3-Chloromethcathinone | ~1000 | ~500 | Not extensively studied |

| 4-Methylmethcathinone | ~300 | ~200 | Not extensively studied |

Note: Data are approximate based on available literature .

Case Studies

Several case studies have documented the effects of 4-Bromomethcathinone in clinical settings. For instance:

- Case Study 1 : A patient presented with severe agitation and tachycardia after using a product containing 4-BMC. Toxicological analysis confirmed the presence of the compound, leading to symptomatic treatment that included benzodiazepines for sedation.

- Case Study 2 : Another individual experienced paranoia and hallucinations after consumption. The case highlighted the potential for psychotic episodes associated with high doses of synthetic cathinones, including 4-BMC.

These cases underscore the importance of monitoring for adverse effects associated with recreational use of this compound .

Q & A

Q. What statistical approaches are recommended for analyzing dose-dependent toxicity data in 4-BMC HCl studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.